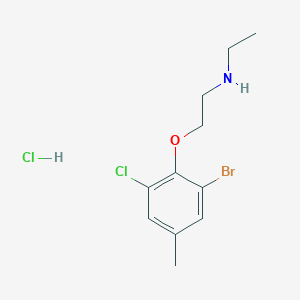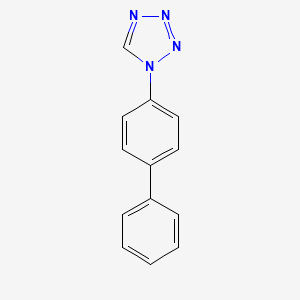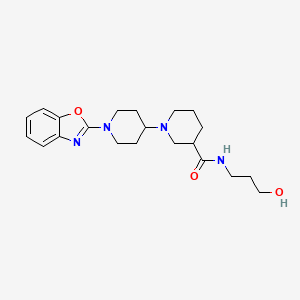
2-(2-bromo-6-chloro-4-methylphenoxy)-N-ethylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-6-chloro-4-methylphenoxy)-N-ethylethanamine;hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes bromine, chlorine, and methyl groups attached to a phenoxy ring, along with an ethylamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-6-chloro-4-methylphenoxy)-N-ethylethanamine;hydrochloride typically involves multiple steps, starting with the bromination and chlorination of a methylphenol derivative. The phenoxy group is then introduced through a nucleophilic substitution reaction. The final step involves the ethylation of the amine group, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-6-chloro-4-methylphenoxy)-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine and chlorine groups to their respective hydrogenated forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
2-(2-bromo-6-chloro-4-methylphenoxy)-N-ethylethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly in the field of oncology.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-bromo-6-chloro-4-methylphenoxy)-N-ethylethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-chloroaniline
- 2-bromo-4-methyl-6-nitrophenol
- N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine
Uniqueness
Compared to similar compounds, 2-(2-bromo-6-chloro-4-methylphenoxy)-N-ethylethanamine;hydrochloride stands out due to its unique combination of bromine, chlorine, and methyl groups, which confer distinct chemical properties and reactivity. Its ethylamine side chain also contributes to its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-(2-bromo-6-chloro-4-methylphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClNO.ClH/c1-3-14-4-5-15-11-9(12)6-8(2)7-10(11)13;/h6-7,14H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWGONULEZXBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1Br)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}-2-oxoethyl)acetamide](/img/structure/B5284448.png)
![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5284450.png)
![3-[[(E)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propyl acetate](/img/structure/B5284453.png)
![N-ethyl-5-{[2-(morpholin-4-ylmethyl)piperidin-1-yl]carbonyl}pyrimidin-2-amine](/img/structure/B5284469.png)
![3-[(sec-butylamino)methyl]-2-methoxy-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5284477.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(2-oxo-1-pyrrolidinyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5284492.png)
![5-{2-[4-(benzyloxy)-3-bromophenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5284498.png)
![2-(1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5284511.png)
![4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2,6-dimethylmorpholine oxalate](/img/structure/B5284516.png)
![ethyl 4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5284521.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-nitro-1,3-thiazol-2-yl)acetamide](/img/structure/B5284537.png)



